molecular formula C8H4BrFN2 B13114304 4-Bromo-7-fluoroquinazoline

4-Bromo-7-fluoroquinazoline

Cat. No.: B13114304
M. Wt: 227.03 g/mol
InChI Key: HHADGVKKNXIAEE-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoroquinazoline is a halogen-substituted quinazoline derivative characterized by a bromine atom at position 4 and a fluorine atom at position 7 of the quinazoline core. The introduction of halogen atoms (Br, F) at specific positions modulates electronic properties, solubility, and binding affinity to biological targets.

Properties

Molecular Formula

C8H4BrFN2

Molecular Weight

227.03 g/mol

IUPAC Name

4-bromo-7-fluoroquinazoline

InChI

InChI=1S/C8H4BrFN2/c9-8-6-2-1-5(10)3-7(6)11-4-12-8/h1-4H

InChI Key

HHADGVKKNXIAEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=CN=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-fluoroquinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization and formation of the desired product .

Industrial Production Methods: Industrial production of 4-Bromo-7-fluoroquinazoline follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction setups to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-fluoroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can lead to the formation of quinazoline oxides or reduced quinazoline compounds .

Scientific Research Applications

4-Bromo-7-fluoroquinazoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-7-fluoroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Bromo-7-fluoroquinazoline with structurally related quinazoline derivatives, emphasizing substituent positions, molecular properties, and functional roles. Data are synthesized from analogs in the evidence (see references).

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Key Features
4-Bromo-7-fluoroquinazoline (Hypothetical) Not Provided C₈H₄BrFN₂ ~257.03 (calculated) Br (C4), F (C7) Base compound for comparison; halogenation likely enhances electrophilicity.
7-Bromo-4-chloro-6-fluoroquinazoline 1956334-41-0 C₈H₃BrClFN₂ 261.48 Br (C7), Cl (C4), F (C6) Higher halogen density; similarity score 0.89 vs. parent quinazoline .
7-Bromo-2,4-dichloro-6,8-difluoroquinazoline 1039881-41-8 C₈HBrCl₂F₂N₂ 342.42 Br (C7), Cl (C2, C4), F (C6, C8) Polysubstituted; used in medicinal chemistry for targeted therapies .
7-Bromo-2-chloro-5-fluoroquinazoline 2411640-79-2 C₈H₃BrClFN₂ 261.48 Br (C7), Cl (C2), F (C5) Altered halogen positioning affects steric interactions .
7-Bromo-4-chloro-8-fluoroquinazoline 2089651-77-2 C₈H₃BrClFN₂ 261.48 Br (C7), Cl (C4), F (C8) Similarity score 0.94; fluorine at C8 may improve metabolic stability .

Key Observations:

Substituent Position Effects: Halogen placement (e.g., Br at C4 vs. C7) alters electronic distribution and steric bulk, impacting binding to biological targets like kinase ATP pockets . Fluorine at C7 (as in the base compound) enhances electronegativity and may reduce metabolic degradation compared to non-fluorinated analogs.

Similarity Scores :

  • Compounds with Br/Cl/F at adjacent positions (e.g., 7-Bromo-4-chloro-6-fluoroquinazoline) exhibit high structural similarity (score 0.89–0.95) to parent quinazolines, suggesting comparable reactivity .

Medicinal Chemistry Applications :

  • Polysubstituted derivatives (e.g., 7-Bromo-2,4-dichloro-6,8-difluoroquinazoline) are prioritized for combinatorial libraries due to their tunable pharmacophores .

Research Implications and Limitations

  • Synthetic Challenges : Bromination/fluorination at specific positions requires precise reaction conditions to avoid byproducts (e.g., dihalogenation) .
  • Biological Data Gap : While substituent effects are well-documented, direct pharmacological data for 4-Bromo-7-fluoroquinazoline remain scarce.
  • Supplier Availability : Many analogs (e.g., 7-Bromo-4-chloro-2-phenyl-quinazoline, CAS 887592-38-3) are commercially available through suppliers like BOC Sciences, enabling further study .

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